5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine
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Overview
Description
5-(Pentafluoroethyl)-1H-1,3-benzodiazol-2-amine is a fluorinated benzodiazole derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties make fluorinated compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
5-(Pentafluoroethyl)-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of bioactive molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of imidazoles can vary greatly depending on the specific compound and its application. For example, some imidazole derivatives have been found to have antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many other effects .
Safety and Hazards
The safety and hazards associated with imidazoles can vary greatly depending on the specific compound. For general imidazole, it may form combustible dust concentrations in air and is harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of aromatic and heteroaromatic diazonium salts with pentafluoroethyl thioethers in the presence of catalytic amounts of elemental copper . This Sandmeyer-type reaction proceeds at room temperature under mild conditions and is applicable to a wide range of functionalized molecules.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve the use of preformed reagents such as (bpy)CuSCF3, AgSCF3, and Me4NSCF3 . These reagents are convenient for large-scale applications due to their stability and ease of handling. The use of catalytic processes and mild reaction conditions also makes these methods suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Pentafluoroethyl)-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzodiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the benzodiazole ring.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine include other fluorinated benzodiazole derivatives and perfluorinated compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentafluoroethyl group enhances the compound’s lipophilicity and membrane permeability, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5N3/c10-8(11,9(12,13)14)4-1-2-5-6(3-4)17-7(15)16-5/h1-3H,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDZAUMCNGTEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(C(F)(F)F)(F)F)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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